molecular formula C8H14N2S B12950159 2-(2-Isopropylthiazol-5-yl)ethanamine

2-(2-Isopropylthiazol-5-yl)ethanamine

Cat. No.: B12950159
M. Wt: 170.28 g/mol
InChI Key: YFBGBZOBIXDBLO-UHFFFAOYSA-N
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Description

2-(2-Isopropylthiazol-5-yl)ethanamine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropylthiazol-5-yl)ethanamine typically involves the reaction of isopropylamine with a thiazole derivative. One common method is the cyclization of a precursor molecule containing the necessary functional groups to form the thiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions. The use of automated systems and reactors can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropylthiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2-Isopropylthiazol-5-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Isopropylthiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-((2-isopropylthiazol-5-yl)methyl)ethanamine
  • (2-isopropylthiazol-5-yl)methanamine hydrochloride

Uniqueness

2-(2-Isopropylthiazol-5-yl)ethanamine is unique due to its specific substitution pattern on the thiazole ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

2-(2-propan-2-yl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C8H14N2S/c1-6(2)8-10-5-7(11-8)3-4-9/h5-6H,3-4,9H2,1-2H3

InChI Key

YFBGBZOBIXDBLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)CCN

Origin of Product

United States

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